![molecular formula C15H15ClOS B14367012 1-Chloro-4-[3-(phenylsulfanyl)propoxy]benzene CAS No. 90184-20-6](/img/structure/B14367012.png)
1-Chloro-4-[3-(phenylsulfanyl)propoxy]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-4-[3-(phenylsulfanyl)propoxy]benzene is an organic compound characterized by a benzene ring substituted with a chlorine atom and a propoxy group linked to a phenylsulfanyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-4-[3-(phenylsulfanyl)propoxy]benzene typically involves the reaction of 1-chloro-4-hydroxybenzene with 3-(phenylsulfanyl)propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-Chloro-4-[3-(phenylsulfanyl)propoxy]benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation: The phenylsulfanyl group can be oxidized to a sulfone or sulfoxide using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The phenylsulfanyl group can be reduced to a thiol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in DMF.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed:
Nucleophilic Substitution: Substituted benzene derivatives.
Oxidation: Sulfone or sulfoxide derivatives.
Reduction: Thiol derivatives.
Aplicaciones Científicas De Investigación
1-Chloro-4-[3-(phenylsulfanyl)propoxy]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Chloro-4-[3-(phenylsulfanyl)propoxy]benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfanyl group can undergo redox reactions, influencing the compound’s biological activity. The chlorine atom and propoxy group may also contribute to the compound’s binding affinity and specificity for its targets.
Comparación Con Compuestos Similares
- 1-Chloro-4-[3-(methylsulfanyl)propoxy]benzene
- 1-Chloro-4-[3-(ethylsulfanyl)propoxy]benzene
- 1-Chloro-4-[3-(butylsulfanyl)propoxy]benzene
Comparison: 1-Chloro-4-[3-(phenylsulfanyl)propoxy]benzene is unique due to the presence of the phenylsulfanyl group, which imparts distinct electronic and steric properties compared to its alkylsulfanyl analogs
Propiedades
Número CAS |
90184-20-6 |
|---|---|
Fórmula molecular |
C15H15ClOS |
Peso molecular |
278.8 g/mol |
Nombre IUPAC |
1-chloro-4-(3-phenylsulfanylpropoxy)benzene |
InChI |
InChI=1S/C15H15ClOS/c16-13-7-9-14(10-8-13)17-11-4-12-18-15-5-2-1-3-6-15/h1-3,5-10H,4,11-12H2 |
Clave InChI |
DYSOMYHOEYYXPL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)SCCCOC2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(Methylamino)ethyl]formamide](/img/structure/B14366934.png)

![2-[5-(Azepan-2-yl)pentyl]guanidine;sulfuric acid](/img/structure/B14366956.png)
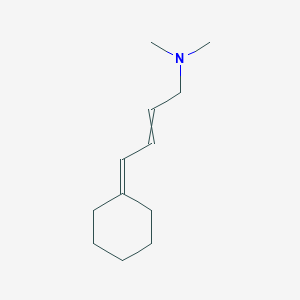
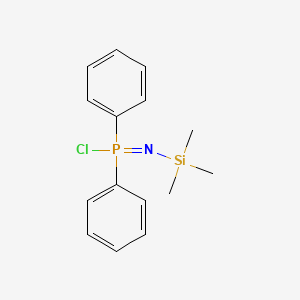
![[4-Methyl-6-(2-methylpropyl)pyrimidin-2-yl]cyanamide](/img/structure/B14366989.png)

![2-[(4,5-Diphenyl-4,5-dihydro-1H-imidazol-2-yl)sulfanyl]propanoic acid](/img/structure/B14366998.png)
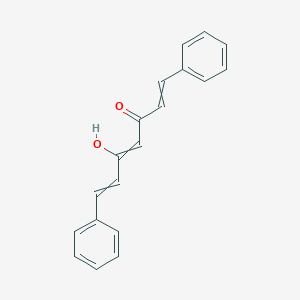
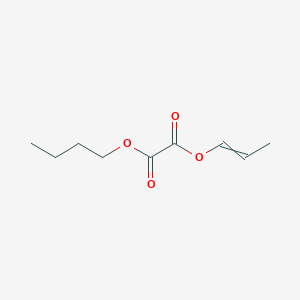
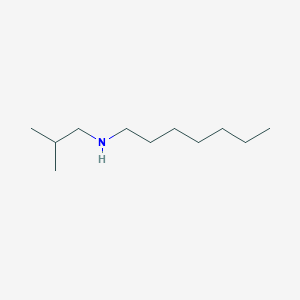
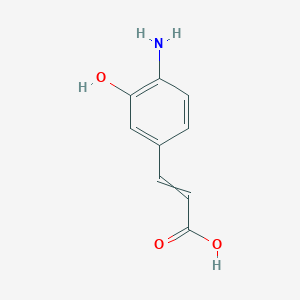
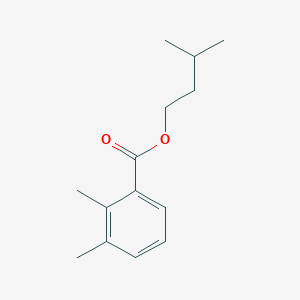
![2-(2-Bromophenyl)-N-[2-(naphthalen-2-yl)propan-2-yl]acetamide](/img/structure/B14367022.png)
